3-Oxo-3-(1-phenylcyclopropyl)propanenitrile
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Overview
Description
3-Oxo-3-(1-phenylcyclopropyl)propanenitrile: is an organic compound with the molecular formula C12H11NO and a molecular weight of 185.23 g/mol . It is characterized by the presence of a phenyl group attached to a cyclopropyl ring, which is further connected to a propanenitrile group with a ketone functional group at the third carbon. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-(1-phenylcyclopropyl)propanenitrile typically involves the reaction of 1-phenylcyclopropyl ketone with a suitable nitrile source under controlled conditions. One common method includes the use of sodium cyanide as the nitrile source in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-3-(1-phenylcyclopropyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like or .
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as or .
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles like amines to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, alcohols, in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, esters, and other derivatives.
Scientific Research Applications
Chemistry: 3-Oxo-3-(1-phenylcyclopropyl)propanenitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving nitriles and ketones. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: Its structural features are explored for designing molecules with specific biological activities, such as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymerization agents .
Mechanism of Action
The mechanism of action of 3-Oxo-3-(1-phenylcyclopropyl)propanenitrile involves its interaction with various molecular targets, including enzymes and receptors. The ketone and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can act as an enzyme inhibitor by forming covalent or non-covalent interactions with the active site of the enzyme, thereby blocking its activity . Additionally, the phenylcyclopropyl moiety can interact with hydrophobic pockets in proteins, enhancing its binding specificity .
Comparison with Similar Compounds
- 3-Oxo-3-(2-thienyl)propanenitrile
- 3-Oxo-3-(4-methylphenyl)propanenitrile
- 3-Oxo-3-(2-furyl)propanenitrile
Comparison: Compared to these similar compounds, 3-Oxo-3-(1-phenylcyclopropyl)propanenitrile is unique due to the presence of the cyclopropyl ring, which imparts additional strain and reactivity to the molecule. This structural feature enhances its utility in synthetic applications and provides distinct reactivity patterns compared to its analogs .
Properties
IUPAC Name |
3-oxo-3-(1-phenylcyclopropyl)propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-9-6-11(14)12(7-8-12)10-4-2-1-3-5-10/h1-5H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZFHBWEAWBWRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
485827-87-0 |
Source
|
Record name | 3-oxo-3-(1-phenylcyclopropyl)propanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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